Conformational Rigidity Advantage of the 3-Oxyazetidine Core Over Flexible Amine-Containing Analogs
The 3-(thiazol-2-yloxy)azetidine core in CAS 1797893-08-3 introduces a conformationally constrained, sp³-rich heterocycle that reduces the number of rotatable bonds relative to acyclic amine or piperidine-based congeners. The compound possesses 2 rotatable bonds (RB = 2) [1]. In contrast, hypothetical acyclic N-alkyl analogs would present 5–7 rotatable bonds, increasing the entropic penalty upon target binding and potentially reducing ligand efficiency. This quantitative difference in conformational degrees of freedom is a direct consequence of the azetidine ring and is preserved across all reported derivatives within this chemotype [2]. The reduced flexibility translates to a lower estimated entropic cost (TΔS_rot ≈ 0.6–1.2 kcal/mol per frozen rotor), yielding a theoretical binding affinity advantage of up to 5–10-fold for the azetidine scaffold compared to flexible analogs, all other binding interactions being equal.
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | Acyclic amine/piperidine analogs: typically 5–7 rotatable bonds |
| Quantified Difference | Reduction of 3–5 rotatable bonds; estimated ΔΔG_binding advantage of 0.6–2.4 kcal/mol (corresponding to ~3–60-fold theoretical potency enhancement under identical binding interactions) |
| Conditions | In silico molecular descriptor analysis (Sildrug ECBD); rotatable bond count defined by standard SMILES-based descriptors |
Why This Matters
For SAR-driven procurement, the conformational restriction conferred by the azetidine core is a non-substitutable structural feature that distinguishes this compound from flexible-linker analogs and directly impacts predicted target affinity and selectivity.
- [1] Sildrug ECBD Database, Entry EOS47638. European Center for Bioinformatics and Drug Design. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS47638/. View Source
- [2] Dillon MP, Hawley RC, Chen L, Feng L, Yang M. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent Application US20080132494 A1, published June 5, 2008. Assignee: Roche Palo Alto LLC. View Source
